2-Nitro-4-[(1,3-thiazol-2-yl)oxy]aniline
Description
Properties
CAS No. |
55564-08-4 |
|---|---|
Molecular Formula |
C9H7N3O3S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-nitro-4-(1,3-thiazol-2-yloxy)aniline |
InChI |
InChI=1S/C9H7N3O3S/c10-7-2-1-6(5-8(7)12(13)14)15-9-11-3-4-16-9/h1-5H,10H2 |
InChI Key |
IISXTBNYIFLQDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=CS2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Nitro vs. Other Functional Groups
Key Compounds for Comparison :
4-(Thiazol-2-yl)aniline (CAS 193017-26-4) : Lacks the nitro group and oxygen linker, directly attaching the thiazole to the aniline ring.
2-Nitro-4-(trifluoromethoxy)aniline (CAS H33137) : Replaces the thiazole-oxy group with a trifluoromethoxy (-OCF₃) group.
2-Nitro-4-(propylthio)aniline : Substitutes the oxygen linker with a sulfur atom and propyl chain.
Electronic and Steric Analysis :
- Nitro Group Influence: The -NO₂ group in the target compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions.
- Thiazole vs.
- Oxygen vs. Sulfur Linkers : The ether oxygen in the target compound allows for hydrogen-bond acceptor interactions, while the sulfanyl group in 2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline (CAS 1155909-82-2) may exhibit weaker polarity but greater steric bulk due to the methyl substituents .
Table 1: Substituent and Molecular Weight Comparison
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|
| 2-Nitro-4-[(1,3-thiazol-2-yl)oxy]aniline | -NO₂ (2), -O-thiazole (4) | ~237.23* | Strong EWG, heterocyclic π-system |
| 4-(Thiazol-2-yl)aniline | -Thiazole (4) | 176.24 | Basic NH₂, planar heterocycle |
| 2-Nitro-4-(trifluoromethoxy)aniline | -NO₂ (2), -OCF₃ (4) | 236.15 | Hyperconjugative -OCF₃, high polarity |
| 2-Nitro-4-(propylthio)aniline | -NO₂ (2), -S-C₃H₇ (4) | 228.30 | Thioether linker, lipophilic |
*Calculated based on C₉H₈N₃O₃S.
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : The nitro and thiazole-oxy groups influence hydrogen-bonding networks. For instance, the nitro group can act as a hydrogen-bond acceptor, while the thiazole’s nitrogen may donate hydrogen bonds. This contrasts with 4-(Thiazol-2-yl)aniline, where the NH₂ group dominates hydrogen bonding .
- Software for Analysis : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for elucidating these interactions .
Table 2: Hydrogen-Bonding Capabilities
| Compound | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors |
|---|---|---|
| This compound | 1 (NH₂) | 3 (NO₂ O, thiazole N/S) |
| 4-(Thiazol-2-yl)aniline | 2 (NH₂) | 1 (thiazole N) |
| 2-Nitro-4-(propylthio)aniline | 1 (NH₂) | 2 (NO₂ O, S) |
Q & A
Basic: What synthetic methodologies are suitable for preparing 2-Nitro-4-[(1,3-thiazol-2-yl)oxy]aniline?
The synthesis typically involves nitro-functionalization and heterocyclic coupling . A two-step approach is common:
Nitro introduction : Start with 4-[(1,3-thiazol-2-yl)oxy]aniline and perform nitration using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to direct nitration to the ortho position .
Thiazole coupling : Alternatively, synthesize the thiazole ring via Hantzsch thiazole synthesis, followed by nucleophilic aromatic substitution (SNAr) using a nitro-substituted aryl halide and a thiazol-2-ol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-nitration or side reactions.
Basic: What analytical techniques are recommended for characterizing this compound?
- HPLC : Use a reverse-phase C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity analysis .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~264.05 g/mol) .
Advanced: How can crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming substitution patterns and hydrogen-bonding networks. Use SHELXL for refinement:
- Data collection : Optimize crystal growth via slow evaporation in DMSO/EtOH.
- Validation : Apply the ORTEP-3 GUI for thermal ellipsoid visualization and check for disorder using PLATON .
- Key metrics : Validate bond lengths (e.g., C-NO₂: ~1.47 Å, C-O-thiazole: ~1.36 Å) and angles to confirm regiochemistry .
Advanced: What mechanisms underlie its biological activity?
- Antimicrobial action : The nitro group generates reactive oxygen species (ROS), causing oxidative DNA damage in microbial cells .
- Enzyme inhibition : The thiazole ring may bind to ATP pockets in kinases (e.g., via π-π stacking with Phe residues), as seen in structurally similar compounds .
Experimental design : Use ROS probes (e.g., DCFH-DA) and enzyme inhibition assays (e.g., fluorescence-based kinase assays) to quantify activity .
Advanced: How do substituent variations impact structure-activity relationships (SAR)?
Advanced: How to address contradictions in reactivity data across studies?
Discrepancies in nitro reduction yields (e.g., 60% vs. 85%) may arise from:
- Catalyst choice : Pd/C vs. Fe/HCl systems differ in selectivity for nitro-to-amine conversion .
- Solvent effects : Polar aprotic solvents (DMF) favor SNAr over protic solvents (MeOH).
Resolution : Replicate conditions precisely and use controlled kinetic studies (e.g., in situ IR monitoring) .
Advanced: What strategies improve HPLC method development for this compound?
- Column selection : Newcrom R1 offers superior resolution for nitro-aromatics.
- Mobile phase : Adjust pH to 3.0 (with 0.1% TFA) to suppress tailing caused by amine protonation .
- Detection : Use a diode-array detector (DAD) to distinguish nitro (λmax ~350 nm) and thiazole (λmax ~270 nm) chromophores .
Advanced: How to design experiments to probe nitro group reactivity?
- Reduction studies : Compare catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (SnCl₂/HCl) to isolate intermediates like 2-amino-4-(thiazolyloxy)aniline .
- Electrophilicity assays : Perform Hammett studies using substituted anilines to quantify nitro’s electron-withdrawing effect .
Advanced: What are the degradation pathways under physiological conditions?
- Nitro reduction : In vivo, liver enzymes (e.g., cytochrome P450) reduce NO₂ to NH₂, forming 2-amino-4-(thiazolyloxy)aniline, which may dimerize .
- Hydrolysis : The thiazole ring is susceptible to acid-catalyzed ring-opening (e.g., in gastric pH), generating sulfhydryl intermediates .
Analysis : Use LC-MS/MS to track degradation products in simulated physiological buffers (pH 1.2–7.4) .
Advanced: How does computational modeling aid in understanding electronic properties?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps .
- Docking studies : Use AutoDock Vina to model interactions with microbial targets (e.g., dihydrofolate reductase) based on thiazole’s π-stacking potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
